

3-Phenylbutan-2-ol chemical properties and structure

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Compound of Interest

Compound Name: **3-Phenylbutan-2-ol**

Cat. No.: **B7769420**

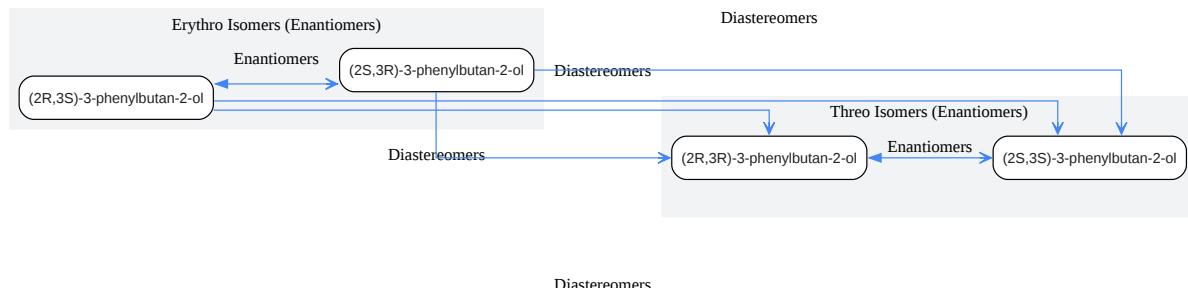
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An In-depth Technical Guide to **3-Phenylbutan-2-ol**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **3-phenylbutan-2-ol**, targeted towards researchers, scientists, and professionals in drug development.

Chemical Structure and Stereoisomerism

3-Phenylbutan-2-ol is a secondary alcohol containing a phenyl group. Its structure possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between these stereoisomers is depicted in the diagram below. The erythro isomers are (2R,3S) and (2S,3R), while the threo isomers are (2R,3R) and (2S,3S).



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Stereoisomers of **3-Phenylbutan-2-ol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-phenylbutan-2-ol** and its various stereoisomers. It is important to note that some of the physical properties, such as boiling point and density, are often reported for the mixture of isomers or as estimates, and experimentally determined values for each pure stereoisomer are not widely available.

Property	(2R,3R)-3-phenylbutan-2-ol	(2S,3S)-3-phenylbutan-2-ol	(2R,3S)-3-phenylbutan-2-ol	(2S,3R)-3-phenylbutan-2-ol
IUPAC Name	(2R,3R)-3-phenylbutan-2-ol[1]	(2S,3S)-3-phenylbutan-2-ol	(2R,3S)-3-phenylbutan-2-ol[2]	(2S,3R)-3-phenylbutan-2-ol[3]
CAS Number	Not available	Not available	Not available	Not available
Molecular Formula	C ₁₀ H ₁₄ O[1]	C ₁₀ H ₁₄ O	C ₁₀ H ₁₄ O[2]	C ₁₀ H ₁₄ O[3]
Molecular Weight	150.22 g/mol [1]	150.22 g/mol	150.22 g/mol [2]	150.22 g/mol [3]
Boiling Point	Not available	Not available	Not available	Not available
Melting Point	Not available	Not available	Not available	Not available
Density	Not available	Not available	Not available	Not available
Solubility	Soluble in many organic solvents like ethanol and dimethylformamide de.	Soluble in many organic solvents like ethanol and dimethylformamide de.	Soluble in many organic solvents like ethanol and dimethylformamide de.	Soluble in many organic solvents like ethanol and dimethylformamide de.

Experimental Protocols

Synthesis of 3-Phenylbutan-2-ol via Reduction of 3-Phenylbutan-2-one

A common and effective method for the synthesis of **3-phenylbutan-2-ol** is the reduction of the corresponding ketone, 3-phenylbutan-2-one, using a mild reducing agent such as sodium borohydride.

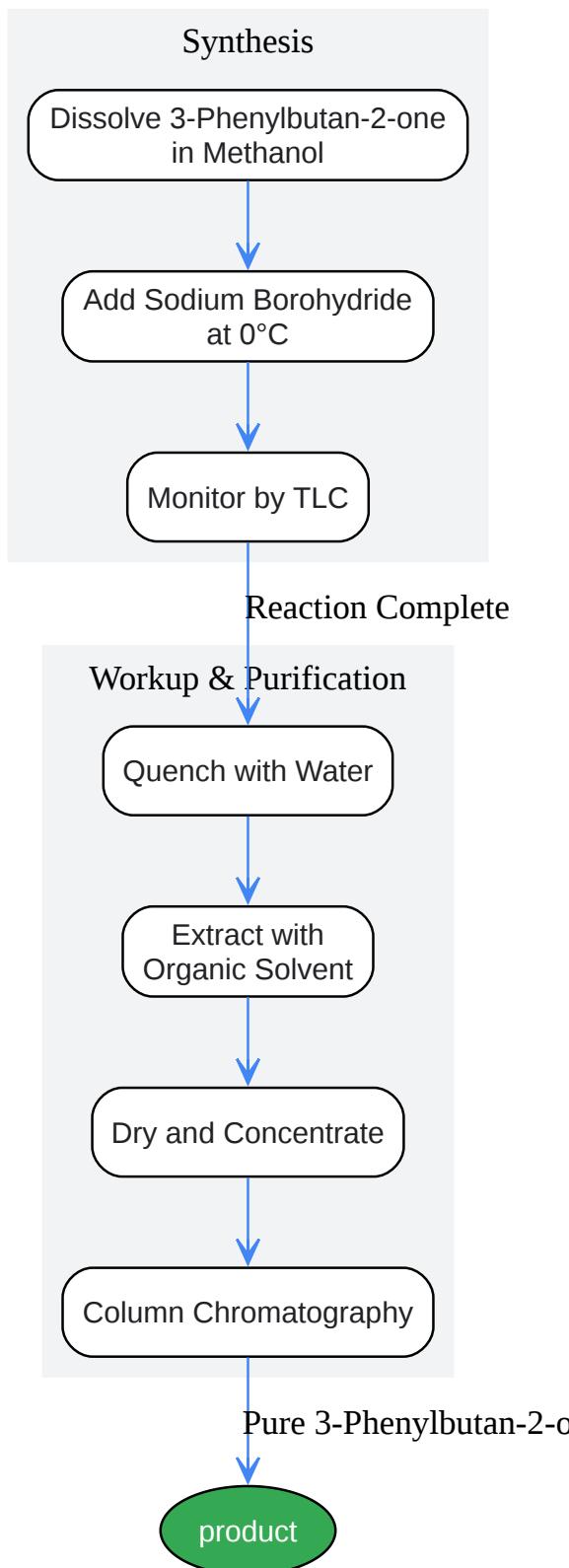
Materials:

- 3-Phenylbutan-2-one
- Methanol (reagent grade)

- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylbutan-2-one in methanol. Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
- Workup: Acidify the mixture with 1 M HCl to a pH of ~2-3. Extract the aqueous layer with diethyl ether or ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude **3-phenylbutan-2-ol**. Further purification can be achieved by column chromatography on silica gel.



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Synthesis and Purification Workflow.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of **3-phenylbutan-2-ol**. Instrument parameters may need to be optimized for specific equipment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the purified alcohol in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum. Expect signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methine proton on the phenyl-bearing carbon, and the two methyl groups.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the different carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Analysis: Acquire the IR spectrum. A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the alcohol. Other expected peaks include C-H stretches and C=C stretches from the aromatic ring.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Column: A chiral column is necessary to separate the stereoisomers.
 - Carrier Gas: Helium.

- Temperature Program: An appropriate temperature gradient should be used to ensure good separation of the isomers.
- MS Conditions:
 - Ionization: Electron Ionization (EI).
 - Mass Range: Scan a mass range that includes the molecular ion and expected fragmentation patterns. The mass spectrum will show the molecular ion peak and characteristic fragments that can be used to confirm the structure.

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References

- 1. 3-methyl-4-phenylbutan-2-ol [chembk.com]
- 2. (2R)-1-phenylbutan-2-ol | C10H14O | CID 7003733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,3R)-3-phenylbutan-2-ol | C10H14O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]
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